Phenylthiourea Exhibits Nanomolar Potency Against Tyrosinase, Outperforming Unsubstituted Thiourea by Orders of Magnitude
Phenylthiourea demonstrates a Ki of 0.21 μM for tyrosinase in an L-DOPA oxidation assay . In stark contrast, unsubstituted thiourea exhibits weak tyrosinase inhibition with an IC50 of 1.568 mM (1,568 μM), indicating that the phenyl substitution is critical for potency [1].
| Evidence Dimension | Tyrosinase inhibitory potency |
|---|---|
| Target Compound Data | Ki = 0.21 μM (Phenylthiourea) |
| Comparator Or Baseline | IC50 = 1,568 μM (Thiourea) |
| Quantified Difference | Approximately 7,500-fold higher potency for Phenylthiourea |
| Conditions | Target: L-DOPA oxidation by phenoloxidase/tyrosinase (comparison across independent studies using comparable mushroom tyrosinase assays) |
Why This Matters
This massive difference in potency means Phenylthiourea is effective at sub-micromolar concentrations suitable for cell culture and in vivo studies, whereas unsubstituted thiourea would require millimolar concentrations, likely causing off-target effects and cytotoxicity, making it unsuitable for most research applications.
- [1] Larik, F. A., et al. (2017). Design, synthesis, kinetic mechanism and molecular docking studies of novel 1-pentanoyl-3-arylthioureas as inhibitors of mushroom tyrosinase and free radical scavengers. European Journal of Medicinal Chemistry, 141, 273-281. (IC50 of thiourea = 1.568 ± 0.01 mM). View Source
